Welcome to the BenchChem Online Store!
molecular formula C4NiO4 B1200576 Nickel tetracarbonyl CAS No. 13463-39-3

Nickel tetracarbonyl

Cat. No. B1200576
M. Wt: 170.73 g/mol
InChI Key: AWDHUGLHGCVIEG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US08927610B2

Procedure details

U.S. Pat. No. 4,431,751 describes a method for producing superheated steam with the heat of catalytic methanation of a synthesis gas containing carbon monoxide, carbon dioxide and hydrogen. The process passes a gas stream first through a first internally water-cooled reactor, subsequently through an adiabatic reactor and a subsequent heat exchanger and finally through a second internally water-cooled reactor. The internally water-cooled reactors comprise a cooling system disposed within a catalyst bed through which water flows. As catalyst a nickel-containing catalyst is used. Water is passed in succession, first through the cooling system of the second internally water-cooled reactor for preheating thereof to a temperature approximating the saturated steam temperature, thereafter into the first internally water-cooled reactor for conversion into saturated steam and subsequently to the heat exchanger following the adiabatic reactor for superheating. In the exemplified process the second internally water-cooled reactor is set to operate at a gas entrance temperature between 250° C. and 350° C., specifically 300° C., at an average pressure of 37.5 bar and the product gas flowing out of the second internally water-cooled reactor is 300° C. In the example the water is brought up to a pressure of 110 bar and preheated up to 160° C. before entering the cooling system of the second internally water-cooled reactor (the boiling temperature of water at 110 bars is about 318° C.). A disadvantage of the process of U.S. Pat. No. 4,431,751 is that the very low entrance temperature of the water in the second internally water-cooled reactor, especially in combination with the cooling system used, can lead to cold spots in the catalyst bed which are expected to result deactivation of the nickel catalyst due to the formation of nickel carbonyl. In addition the process of U.S. Pat. No. 4,431,751 requires an adiabatic reactor to allow the steam to become superheated.
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Five
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Six
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Seven
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Eight
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Nine
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Ten
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Eleven
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Eleven
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Eleven
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Twelve
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step Thirteen
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Fourteen
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Fifteen
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step 16
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step 17
Name
nickel carbonyl

Identifiers

REACTION_CXSMILES
[C]=O.[C:3](=O)=[O:4].[H][H].[Ni:8]>[Ni].O>[C-:3]#[O+:4].[C-:3]#[O+:4].[C-:3]#[O+:4].[C-:3]#[O+:4].[Ni:8] |f:6.7.8.9.10,^3:0|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O
Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O
Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O
Step Four
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O
Step Five
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O
Step Six
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O
Step Seven
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O
Step Eight
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O
Step Nine
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O
Step Ten
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O
Step Eleven
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[C]=O
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(=O)=O
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[H][H]
Step Twelve
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[Ni]
Step Thirteen
Name
Quantity
0 (± 1) mol
Type
catalyst
Smiles
[Ni]
Step Fourteen
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O
Step Fifteen
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O
Step 16
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O
Step 17
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
for producing superheated steam with the
TEMPERATURE
Type
TEMPERATURE
Details
heat of catalytic methanation of a synthesis gas
TEMPERATURE
Type
TEMPERATURE
Details
cooled reactor
TEMPERATURE
Type
TEMPERATURE
Details
cooled reactor
CUSTOM
Type
CUSTOM
Details
to operate at a gas entrance temperature between 250° C. and 350° C., specifically 300° C., at an average pressure of 37.5 bar
TEMPERATURE
Type
TEMPERATURE
Details
cooled reactor
CUSTOM
Type
CUSTOM
Details
is 300° C
CUSTOM
Type
CUSTOM
Details
preheated up to 160° C.
CUSTOM
Type
CUSTOM
Details
is about 318° C.
TEMPERATURE
Type
TEMPERATURE
Details
cooled reactor

Outcomes

Product
Name
nickel carbonyl
Type
product
Smiles
[C-]#[O+].[C-]#[O+].[C-]#[O+].[C-]#[O+].[Ni]

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
© Copyright 2024 BenchChem. All Rights Reserved.